molecular formula C19H13N3O2S B2954823 2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide CAS No. 1004223-54-4

2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide

Cat. No.: B2954823
CAS No.: 1004223-54-4
M. Wt: 347.39
InChI Key: BEQJCYJSVKCDHC-UHFFFAOYSA-N
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Description

2-Phenoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a synthetic organic compound for research use, belonging to the thieno[2,3-d]pyrimidine class. This scaffold is a recognized isostere of quinazoline and is extensively investigated in medicinal chemistry for its potential as a multi-targeted anticancer agent . Thieno[2,3-d]pyrimidine analogs have demonstrated promising biological activity by selectively targeting one-carbon (C1) metabolism in folate receptor (FR)-expressing cancers . Their primary mechanism of action involves the potent dual inhibition of key enzymes in the de novo purine biosynthesis pathway, glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . This dual inhibition is a strategic approach to overcome drug resistance, a common challenge in cancer chemotherapy . Furthermore, research indicates that specific analogs within this class are substrates for folate receptors (FRα/FRβ) but not for other major folate transporters like the reduced folate carrier (RFC) or the proton-coupled folate transporter (PCFT), which may confer tumor selectivity and reduce off-target toxicity . Beyond antifolate activity, derivatives of thieno[2,3-d]pyrimidine have also been explored as inhibitors of tyrosine kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR/ErbB-2), which are often overexpressed in tumors like breast cancer . The structure-activity relationship (SAR) studies suggest that modifications on the core scaffold, such as the 2-phenoxy benzamide side chain in this compound, are critical for optimizing binding affinity to these enzymatic targets and modulating physicochemical properties . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-phenoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-18(22-17-15-10-11-25-19(15)21-12-20-17)14-8-4-5-9-16(14)24-13-6-2-1-3-7-13/h1-12H,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQJCYJSVKCDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the respective thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.

Major Products

The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide has several scientific research applications:

Comparison with Similar Compounds

Core Structural Variations

The thieno[2,3-d]pyrimidine core is common among analogs, but substituents on the benzamide and pyrimidine rings critically influence properties:

Compound Name Key Substituents Structural Impact Reference
Target Compound 2-Phenoxy group on benzamide Enhances lipophilicity; may influence receptor binding via π-π interactions -
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups Improves metabolic stability and membrane permeability
N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide (8a) Thiomorpholine substituent on pyrimidine Increases solubility via sulfur’s polarizability; may enhance target engagement
2-Bromanyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide (EUL) Bromine atom on benzamide; tetrahydrobenzothiolo ring Introduces steric bulk; bromine’s electronegativity may alter binding affinity

Physicochemical Properties

Melting points, yields, and spectral data highlight synthetic efficiency and stability:

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
Target Compound Not reported - - -
8a 224–226 82 IR: 3,157 cm⁻¹ (NH), 1,658 cm⁻¹ (C=O); confirms amide bond and aromatic stability
4-Nitro-N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide (8g) 265–267 83 IR: 1,366 & 1,534 cm⁻¹ (Nitro), 1,690 cm⁻¹ (C=O); nitro group enhances electrophilicity
EUL Not reported - IR/NMR: Bromine’s mass signature (C17H14BrN3OS); confirms halogenation

Biological Activity

2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide is a compound that belongs to the class of thienopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The unique structure of this compound includes a thieno[2,3-D]pyrimidine core, which is known for its ability to interact with various biological targets. The phenoxy group enhances its solubility and bioavailability, making it an interesting candidate for drug development.

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. Notably, thienopyrimidine derivatives have shown potential in inhibiting kinases and other enzymes involved in cancer progression and inflammatory responses.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have demonstrated that thienopyrimidine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Thienopyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AHeLa5.0Apoptosis
Compound BMCF-77.5Cell Cycle Arrest
This compoundA5496.0Apoptosis

Anti-inflammatory Activity

In addition to antitumor properties, thienopyrimidine derivatives have shown promise in anti-inflammatory applications. They can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Table 2: Anti-inflammatory Effects of Thienopyrimidine Derivatives

Compound NameModel UsedEffect Observed
Compound CCarrageenan-induced edema in ratsSignificant reduction in edema
This compoundLPS-stimulated macrophagesDecreased TNF-alpha production

Case Studies

  • Case Study on Anticancer Effects : A study involving the administration of this compound showed a marked reduction in tumor size in xenograft models of lung cancer. The compound was administered at varying doses, revealing a dose-dependent relationship with tumor inhibition.
  • Case Study on Inflammatory Response : In a model of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and pain scores compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells.

Q & A

Q. What are the key synthetic methodologies for preparing 2-Phenoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide?

The synthesis typically involves coupling a thieno[2,3-d]pyrimidin-4-amine derivative with a benzoyl chloride under peptide coupling conditions. For example:

  • Step 1: Prepare the thieno[2,3-d]pyrimidin-4-amine intermediate via nucleophilic substitution of a chloropyrimidine with a phenoxy group .
  • Step 2: React the amine with 2-phenoxybenzoyl chloride using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF at room temperature under nitrogen .
  • Purification: Use flash column chromatography to isolate the product, achieving yields up to 75% .

Q. Which analytical techniques are critical for characterizing this compound?

  • IR Spectroscopy: Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations .
  • NMR (¹H and ¹³C): Confirms proton environments (e.g., phenoxy aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography: Resolves crystal packing and conformational details for structurally related analogs .

Q. What preliminary biological activities have been reported for this compound?

Early studies on structurally similar thieno[2,3-d]pyrimidine derivatives show:

  • Antimicrobial Activity: MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via membrane disruption .
  • Enzyme Inhibition: Analogous compounds target bacterial phosphopantetheinyl transferases (PPTases), critical for fatty acid synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening: Test alternative coupling agents (e.g., EDCI vs. HATU) to reduce side reactions .
  • Solvent Effects: Compare polar aprotic solvents (DMF vs. DMSO) for solubility and reaction kinetics.
  • Temperature Control: Lower temperatures (0–5°C) may stabilize intermediates during coupling .
  • Purification: Optimize gradient elution in flash chromatography to separate byproducts with similar Rf values .

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay Standardization: Verify consistency in microbial strains, inoculum size, and endpoint measurements (e.g., MIC vs. time-kill assays) .
  • Structural Validation: Confirm compound purity and stability (e.g., via HPLC) to rule out degradation artifacts .
  • Mechanistic Follow-up: Use target-specific assays (e.g., PPTase inhibition for antimicrobial hits) to validate mode of action .

Q. What computational strategies are effective for predicting molecular targets?

  • Molecular Docking: Screen against bacterial enzyme libraries (e.g., PPTases) using software like AutoDock Vina to prioritize targets .
  • QSAR Modeling: Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity to guide analog design .
  • MD Simulations: Assess binding stability of the benzamide moiety in enzyme active sites over 100-ns trajectories .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Phenoxy Substituents: Electron-withdrawing groups (e.g., -CF₃) enhance lipophilicity and membrane permeability .
  • Pyrimidine Modifications: Methyl or ethyl groups at the 6-position improve metabolic stability .
  • Amide Linkers: Rigidifying the benzamide core (e.g., cyclization) may increase target selectivity .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein stabilization after compound treatment .
  • CRISPR-Cas9 Knockouts: Compare activity in wild-type vs. PPTase-deficient bacterial strains to confirm target relevance .
  • Pull-Down Assays: Use biotinylated probes to isolate compound-bound proteins for proteomic identification .

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